1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclopentane, featuring an amino group and a carboxylic acid group on the same cyclopentane ring, with a methyl group attached to the third carbon. This compound is often used in various chemical and biological research applications due to its unique structural properties .
Preparation Methods
The synthesis of 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The starting material is a cyclopentane derivative, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride: Differing by the position of the methyl group, this compound may exhibit different reactivity and biological activity.
1-Amino-3-ethylcyclopentane-1-carboxylic acid hydrochloride: The ethyl group introduces additional steric hindrance, potentially affecting its interactions with other molecules.
1-Amino-3-methylcyclohexane-1-carboxylic acid hydrochloride: The cyclohexane ring provides a different ring size, which can influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
1-amino-3-methylcyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKRBMOHVMJGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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